molecular formula C5H3N5O B102375 Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one CAS No. 19359-64-9

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one

Cat. No. B102375
CAS RN: 19359-64-9
M. Wt: 149.11 g/mol
InChI Key: XQEVSVVNWHUODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound belongs to the class of triazine derivatives and has a unique structure that makes it an interesting compound for scientific research.

Mechanism Of Action

The mechanism of action of Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives is not fully understood. However, it has been proposed that these derivatives induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have been found to inhibit the activity of bacterial enzymes, leading to bacterial cell death.

Biochemical And Physiological Effects

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have been shown to exhibit significant biochemical and physiological effects. These derivatives have been found to induce apoptosis in cancer cells, inhibit their proliferation, and exhibit antimicrobial activity against various bacterial strains. Additionally, Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have been found to exhibit anti-inflammatory and antioxidant activity.

Advantages And Limitations For Lab Experiments

The use of Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives in lab experiments has several advantages. These derivatives exhibit significant anticancer and antimicrobial activity, making them useful in the development of new drugs. Additionally, Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have been found to exhibit low toxicity, making them safe for use in lab experiments. However, the synthesis of Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives is a complex process that requires specialized equipment and expertise, making it difficult for some labs to use.

Future Directions

There are several future directions for the research on Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives. One of the most promising directions is the development of new anticancer drugs based on these derivatives. Additionally, the antimicrobial activity of Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives could be further explored for the development of new antibiotics. Moreover, the potential anti-inflammatory and antioxidant activity of these derivatives could be explored for the development of new drugs for the treatment of various diseases. Finally, the synthesis of Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives could be optimized to make it more accessible to researchers.
In conclusion, Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one is a heterocyclic compound that has potential applications in various fields of science. Its derivatives exhibit significant anticancer and antimicrobial activity and have low toxicity, making them useful in the development of new drugs. The mechanism of action of these derivatives is not fully understood, and further research is needed to explore their potential applications.

Synthesis Methods

The synthesis of Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of hydrazine hydrate with 2,4,6-trichloropyrimidine. This reaction produces 2,4,6-trichloropyrimidine hydrazide, which is further reacted with an aldehyde or ketone to form Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one.

Scientific Research Applications

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one has potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found that Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives exhibit significant anticancer activity. These derivatives have been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one derivatives have also been found to exhibit antimicrobial activity against various bacterial strains.

properties

CAS RN

19359-64-9

Product Name

Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one

Molecular Formula

C5H3N5O

Molecular Weight

149.11 g/mol

IUPAC Name

6H-pyrimido[5,4-e][1,2,4]triazin-5-one

InChI

InChI=1S/C5H3N5O/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2H,(H,7,8,10,11)

InChI Key

XQEVSVVNWHUODM-UHFFFAOYSA-N

Isomeric SMILES

C1=NC(=O)C2=NC=NNC2=N1

SMILES

C1=NC2=C(C(=O)N1)N=CN=N2

Canonical SMILES

C1=NC(=O)C2=NC=NNC2=N1

synonyms

Pyrimido[5,4-e]-1,2,4-triazin-5(6H)-one (9CI)

Origin of Product

United States

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